2-(3-Methoxybenzyl)cyclopentanone
Description
2-(3-Methoxybenzyl)cyclopentanone is a cyclopentanone derivative featuring a 3-methoxybenzyl substituent at the second position of the cyclopentanone ring. This compound belongs to a class of structurally modified ketones, where aromatic substituents influence both physicochemical properties and biological activity. The methoxy group at the 3-position of the benzyl moiety likely enhances electron-donating effects, modulating reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-12-6-2-4-10(9-12)8-11-5-3-7-13(11)14/h2,4,6,9,11H,3,5,7-8H2,1H3 |
InChI Key |
MCUKIBDKKYGWJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(3,4-Dimethoxybenzylidene)-5-acryloylcyclopentanone (3e)
2-(4-Hydroxy-3-methoxybenzylidene)-5-acryloylcyclopentanone (3d)
- Structure : Contains a 4-hydroxy-3-methoxybenzylidene moiety.
- Activity : Superior angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 4.7 µM) and antioxidant activity (IC₅₀ = 7.8 µM) .
- Comparison: The hydroxyl group in 3d introduces hydrogen-bonding capability, enhancing ACE affinity compared to purely methoxy-substituted analogs like 2-(3-methoxybenzyl)cyclopentanone.
2-(2,5-Dimethoxybenzylidene)cyclopentanone Oxime O-Acetate (441f)
- Structure : A disubstituted benzylidene derivative with 2,5-dimethoxy groups.
- Reactivity: Undergoes photolysis to form 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline, highlighting sensitivity to substituent positioning .
- Comparison : The 2,5-dimethoxy configuration alters photochemical reactivity compared to 3-methoxy derivatives, suggesting substituent orientation critically influences reaction pathways.
Cyclopentanones with Non-Aromatic Substituents
2-Methylcyclopentanone
- Structure : Simple methyl substituent.
- Properties : Boiling point = 139–140°C, density = 0.916 g/cm³ .
- Comparison : The absence of an aromatic ring reduces molecular weight (98.14 g/mol vs. ~230 g/mol for methoxybenzyl derivatives) and polarity, increasing volatility but diminishing biological activity.
2-(3-Methyl-2-butenyl)cyclopentanone
- Structure : Prenyl (3-methyl-2-butenyl) substituent.
- Properties : Molecular weight = 152.24 g/mol, boiling point = 145°C .
Halogenated and Mixed-Substituent Analogs
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
- Structure : 4-chlorophenyl and dimethyl groups.
- Application : Intermediate for the fungicide metconazole, synthesized via hydrolysis and alkylation .
- Comparison : The electron-withdrawing chloro group reduces electron density on the aromatic ring compared to methoxy derivatives, altering reactivity in synthetic pathways.
Key Data Tables
Table 1: Physicochemical Properties of Selected Cyclopentanones
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP* |
|---|---|---|---|---|
| 2-(3-Methoxybenzyl)cyclopentanone | ~230 | N/A | N/A | ~1.8 |
| 2-Methylcyclopentanone | 98.14 | 139–140 | 0.916 | 1.2 |
| 2-(3-Methyl-2-butenyl)cyclopentanone | 152.24 | 145 | 0.913 | 2.5 |
*Predicted using ChemAxon software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
